

# An In-depth Technical Guide on 1-(4-Methoxy-3-methylphenyl)ethanol

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## Compound of Interest

Compound Name: 1-(4-Methoxy-3-methylphenyl)ethanol

Cat. No.: B7814353

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Disclaimer: Direct scientific literature on the discovery, synthesis, and biological activity of **1-(4-Methoxy-3-methylphenyl)ethanol** (CAS 1568049-07-9) is limited. This guide provides a comprehensive overview based on available data for structurally analogous compounds, primarily 1-(4-methoxyphenyl)ethanol, and established chemical principles. The experimental protocols and potential biological activities described herein are therefore predictive and require experimental validation.

## Introduction

**1-(4-Methoxy-3-methylphenyl)ethanol** is a secondary alcohol and an aromatic ether. Its structure, featuring a substituted phenyl ring, suggests potential applications in medicinal chemistry and materials science. This document aims to provide a detailed technical overview for researchers, scientists, and drug development professionals by summarizing known data of close analogs and proposing synthetic methodologies and potential biological relevance.

## Chemical Identity

Identifier	Value
IUPAC Name	1-(4-Methoxy-3-methylphenyl)ethanol
CAS Number	1568049-07-9
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>2</sub>
Molecular Weight	166.22 g/mol
Canonical SMILES	CC1=C(C=C(C=C1)C(C)O)OC

## Physicochemical Properties (Predicted and Analog-Based)

Quantitative data for **1-(4-Methoxy-3-methylphenyl)ethanol** is not readily available. The following table summarizes the physicochemical properties of the closely related analog, 1-(4-methoxyphenyl)ethanol (CAS 3319-15-1), which can serve as a reasonable estimate.

Property	Value (for 1-(4-methoxyphenyl)ethanol)	Reference
Boiling Point	95 °C at 1 mmHg	[1][2]
Density	1.079 g/mL at 25 °C	[1][2]
Refractive Index (n <sub>20/D</sub> )	1.533	[1][2]
Water Solubility	Not miscible	[1][2]
Solubility	Soluble in Chloroform, slightly soluble in Ethyl Acetate, sparingly soluble in Methanol	[2]

## Proposed Synthesis

While a specific documented synthesis for **1-(4-Methoxy-3-methylphenyl)ethanol** is not available in peer-reviewed literature, a standard and reliable method would be the Grignard reaction, a common method for forming carbon-carbon bonds. The following protocol is a plausible and detailed methodology.

## Experimental Protocol: Grignard Reaction

Objective: To synthesize **1-(4-Methoxy-3-methylphenyl)ethanol** from 4-methoxy-3-methylbenzaldehyde.

Materials:

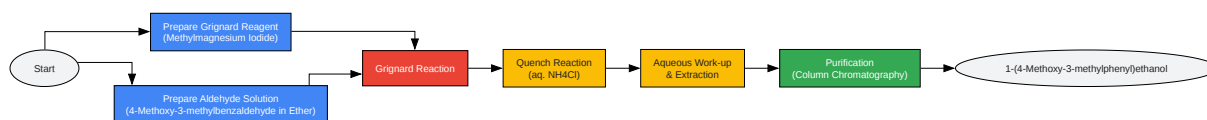
- 4-Methoxy-3-methylbenzaldehyde
- Magnesium turnings
- Iodomethane (Methyl iodide)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Hydrochloric acid (HCl), 1M
- Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of Grignard Reagent:
  - In a flame-dried three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add magnesium turnings.
  - Add a small crystal of iodine to initiate the reaction.
  - Dissolve iodomethane in anhydrous diethyl ether and add it to the dropping funnel.
  - Add the iodomethane solution dropwise to the magnesium turnings while stirring. The reaction is exothermic and the solution should start to reflux. Maintain a gentle reflux by controlling the rate of addition.

- After the addition is complete, continue stirring until most of the magnesium has reacted to form the Grignard reagent (methylmagnesium iodide).
- Reaction with Aldehyde:
  - Dissolve 4-methoxy-3-methylbenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
  - Cool the flask containing the Grignard reagent in an ice bath.
  - Add the aldehyde solution dropwise to the Grignard reagent with vigorous stirring.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
  - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
  - If a precipitate forms, add 1M HCl to dissolve it.
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Extract the aqueous layer with diethyl ether.
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
  - The crude product can be purified by column chromatography on silica gel.

## Synthesis Workflow Diagram



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Caption: Workflow for the proposed synthesis of **1-(4-Methoxy-3-methylphenyl)ethanol**.

## Potential Biological Activity and Signaling Pathways

Direct studies on the biological effects of **1-(4-Methoxy-3-methylphenyl)ethanol** are not publicly available. However, the biological activities of structurally similar phenylpropanoids and their derivatives have been investigated, offering insights into its potential pharmacological profile.

### Structurally Related Compounds and their Activities

Many volatile phenylpropanoids exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3]. For instance, compounds with a methoxy-substituted phenyl ring are common in natural products with significant bioactivities.

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a compound with a similar methoxyphenyl moiety, has been shown to have anti-inflammatory and anti-amyloidogenic effects. It acts as a selective inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway[4]. This suggests that **1-(4-Methoxy-3-methylphenyl)ethanol** could potentially modulate inflammatory pathways.

### Potential Signaling Pathway Involvement: STAT3 Inhibition

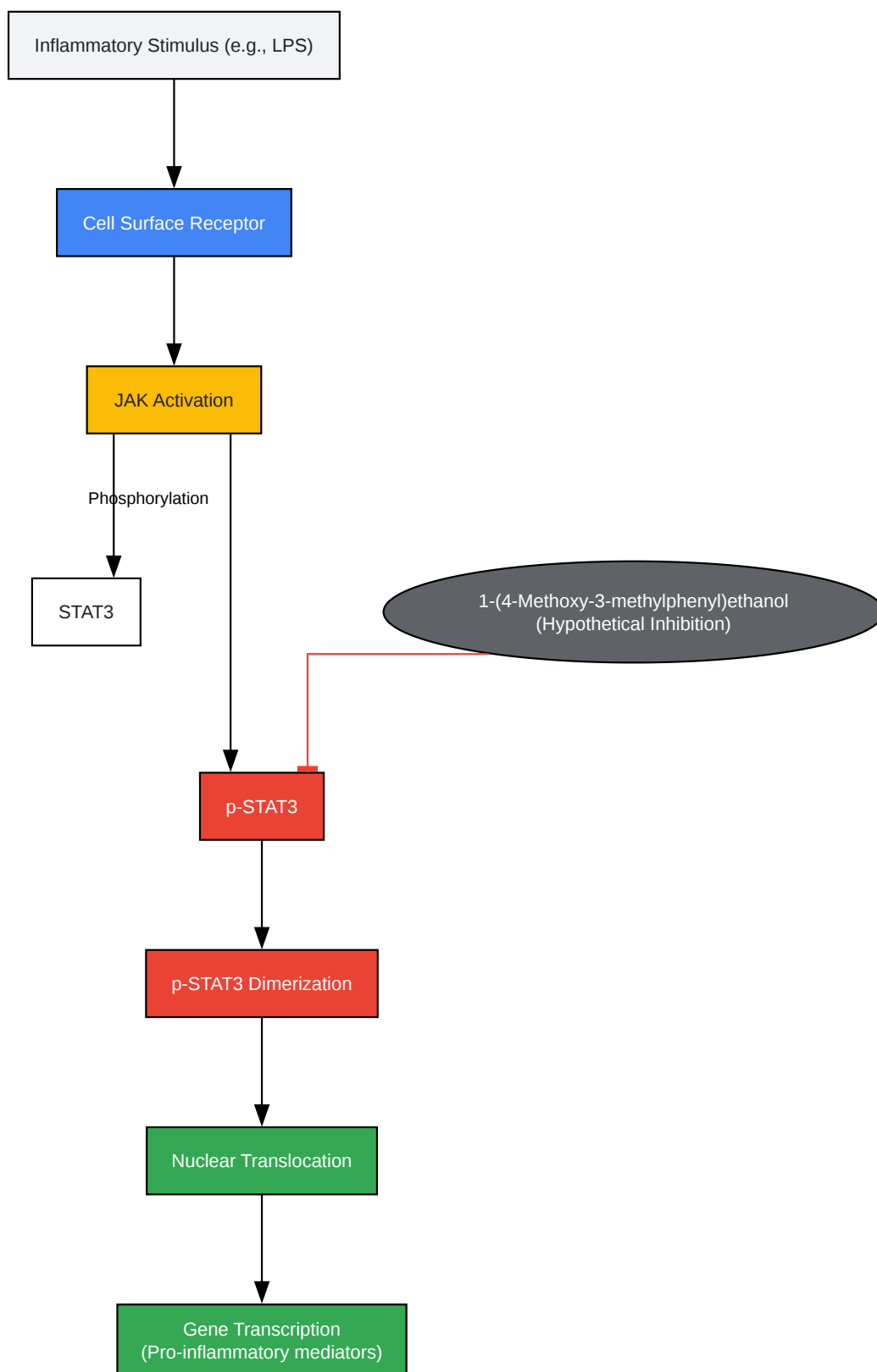
Given the activity of the structurally related compound MMPP, it is plausible that **1-(4-Methoxy-3-methylphenyl)ethanol** could interact with inflammatory signaling pathways. The STAT3

pathway is a key regulator of inflammation and is implicated in various diseases, including cancer and neurodegenerative disorders.

Proposed Mechanism (Hypothetical):

- Stimulus: An inflammatory stimulus, such as lipopolysaccharide (LPS), activates cell surface receptors.
- Upstream Kinase Activation: This leads to the activation of Janus kinases (JAKs).
- STAT3 Phosphorylation: Activated JAKs phosphorylate STAT3 proteins.
- Dimerization and Nuclear Translocation: Phosphorylated STAT3 proteins dimerize and translocate to the nucleus.
- Gene Transcription: In the nucleus, STAT3 dimers bind to DNA and promote the transcription of pro-inflammatory genes.

**1-(4-Methoxy-3-methylphenyl)ethanol** could potentially interfere with this pathway, for example, by inhibiting the phosphorylation of STAT3, thereby reducing the inflammatory response.



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Caption: Hypothetical inhibition of the STAT3 signaling pathway by **1-(4-Methoxy-3-methylphenyl)ethanol**.

## Characterization Data (Analog-Based)

No specific NMR or mass spectrometry data for **1-(4-Methoxy-3-methylphenyl)ethanol** has been found in the public domain. However, spectral data for the related compound 1-(4-methylphenyl)ethanol is available and can provide an indication of the expected spectral features<sup>[5]</sup>.

- <sup>1</sup>H NMR: Expected signals would include a doublet for the methyl group adjacent to the hydroxyl, a quartet for the methine proton, singlets for the aromatic methyl and methoxy groups, and multiplets for the aromatic protons.
- <sup>13</sup>C NMR: Characteristic signals for the aliphatic carbons, the methoxy carbon, and the aromatic carbons would be expected.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.

## Conclusion and Future Directions

**1-(4-Methoxy-3-methylphenyl)ethanol** is a compound with limited available data. Based on the chemistry of analogous structures, a plausible and efficient synthesis via the Grignard reaction is proposed. The biological activity of structurally related phenylpropanoids suggests that this compound may possess anti-inflammatory properties, potentially through the modulation of pathways such as the STAT3 signaling cascade.

Future research should focus on:

- The development and optimization of a definitive synthetic route for **1-(4-Methoxy-3-methylphenyl)ethanol**.
- Full characterization of the compound using modern analytical techniques (NMR, MS, IR).
- In vitro and in vivo studies to elucidate its actual biological activities and mechanisms of action.



This technical guide serves as a foundational document to stimulate and guide future research into this potentially valuable chemical entity.

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## References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Methylphenyl)ethanol(536-50-5) <sup>1</sup>H NMR [m.chemicalbook.com]
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